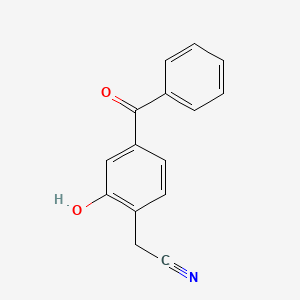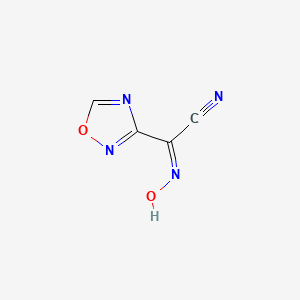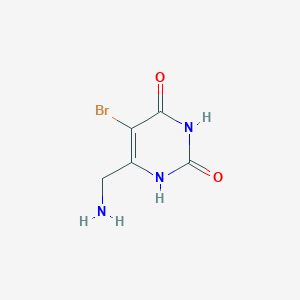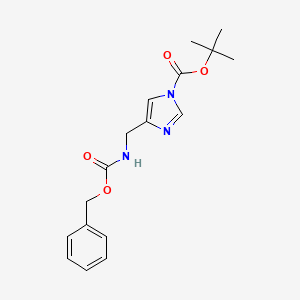![molecular formula C8H7N5O B13099261 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an amino group at the 4-position and a carboxamide group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridopyrimidines.
Aplicaciones Científicas De Investigación
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for the development of targeted therapies for cancer and other diseases .
Comparación Con Compuestos Similares
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
4-Amino-6-chloropyrido[2,3-d]pyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their kinase inhibitory activity and have been studied for their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity and are used in the development of therapeutic agents for various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and drug development.
Propiedades
Fórmula molecular |
C8H7N5O |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
4-aminopyrido[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H7N5O/c9-7-6-4(11-3-12-7)1-2-5(13-6)8(10)14/h1-3H,(H2,10,14)(H2,9,11,12) |
Clave InChI |
MTMWXJVMIKGHPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N=CN=C2N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)


![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)


